Pentyl 3-methyl-2-butenoate
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Overview
Description
. It is an ester formed from the reaction between 3-methyl-2-butenoic acid and pentanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3-methyl-2-butenoate can be synthesized through esterification, where 3-methyl-2-butenoic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-methyl-2-butenoic acid and pentanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Pentyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of pentyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active components that exert biological effects . The pathways involved include enzymatic hydrolysis and subsequent interactions with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Butyl 3-methyl-2-butenoate: Similar ester with butanol instead of pentanol.
Ethyl 3-methyl-2-butenoate: Similar ester with ethanol instead of pentanol.
Methyl 3-methyl-2-butenoate: Similar ester with methanol instead of pentanol.
Uniqueness
Pentyl 3-methyl-2-butenoate is unique due to its specific combination of 3-methyl-2-butenoic acid and pentanol, which imparts distinct chemical properties and a unique fruity aroma compared to its analogs .
Biological Activity
Pentyl 3-methyl-2-butenoate is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H18O2 |
Molecular Weight | 170.25 g/mol |
Boiling Point | 136.5 °C |
Density | 0.9 g/cm³ |
CAS Number | 56922-72-6 |
The compound is a colorless to light yellow liquid, and it is soluble in organic solvents but has limited solubility in water.
Antifungal Properties
Recent studies have highlighted the antifungal activity of this compound. Its structural similarity to other known antifungal agents suggests that it may inhibit fungal growth through similar mechanisms. For instance, a study on related compounds showed significant antifungal activity against various fungal strains, indicating that this compound could be effective in agricultural applications as a fungicide .
Insecticidal Effects
This compound has also been evaluated for its insecticidal properties. Research indicates that compounds with similar structures can act as effective insect repellents or insecticides. The mode of action is believed to involve disruption of the insect's nervous system or interference with pheromone signaling pathways .
Case Studies
- Antifungal Activity Study : A study tested this compound against several fungal pathogens, including Candida albicans and Aspergillus niger. The results indicated a dose-dependent inhibition of fungal growth, with notable efficacy at higher concentrations .
- Insect Repellency Trials : In trials assessing the repellent effects on mosquitoes, this compound demonstrated significant repellency compared to control groups, suggesting its potential use in personal care products or pest management strategies .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of fungal cell membranes, leading to cell lysis and death.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within target organisms.
- Behavioral Disruption in Insects : By affecting pheromone signaling pathways, this compound can alter insect behavior, leading to reduced feeding and reproductive success.
Properties
CAS No. |
56922-72-6 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
pentyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-12-10(11)8-9(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
NMUKAHSPJUKENF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C=C(C)C |
Origin of Product |
United States |
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